1-(4-Iodophenyl)-2,6-piperidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)-2,6-piperidinedione is an organic compound that belongs to the class of piperidinediones It is characterized by the presence of an iodophenyl group attached to the piperidinedione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-2,6-piperidinedione typically involves the reaction of 4-iodoaniline with maleic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the piperidinedione ring. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process typically includes recrystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodophenyl)-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
1-(4-Iodophenyl)-2,6-piperidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-2,6-piperidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-2,6-piperidinedione
- 1-(4-Chlorophenyl)-2,6-piperidinedione
- 1-(4-Fluorophenyl)-2,6-piperidinedione
Comparison
Compared to its analogs, 1-(4-Iodophenyl)-2,6-piperidinedione is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom increases the compound’s molecular weight and may enhance its ability to participate in halogen bonding, which can be advantageous in drug design .
Properties
CAS No. |
200706-81-6 |
---|---|
Molecular Formula |
C11H10INO2 |
Molecular Weight |
315.11 g/mol |
IUPAC Name |
1-(4-iodophenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H10INO2/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(13)15/h4-7H,1-3H2 |
InChI Key |
APAGESUSYBIZIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.